molecular formula C21H19N3O2 B4337027 N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE

N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE

Cat. No.: B4337027
M. Wt: 345.4 g/mol
InChI Key: ODIBYBIOAZPLNK-UHFFFAOYSA-N
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Description

N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring with a naphthylmethyl group and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The naphthylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the furamide moiety is attached through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-(1-naphthylmethyl)-4-nitro-1H-pyrazole
  • N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide

Uniqueness

N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a naphthylmethyl group, and a furamide moiety. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-20(22-21(25)19-11-6-12-26-19)15(2)24(23-14)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIBYBIOAZPLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE

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